3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Lipophilicity SAR Membrane permeability

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (CAS 1089610-42-3) is a heterocyclic building block featuring a 3-chloropyridine core substituted at the 2-position with a 4-methylpiperidine ring. With a molecular formula of C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol , it presents a computed LogP of approximately 3.2 , a topological polar surface area (TPSA) of 16.1 Ų , and zero hydrogen-bond donors.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 1089610-42-3
Cat. No. B1452609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(4-methylpiperidin-1-yl)pyridine
CAS1089610-42-3
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C11H15ClN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3
InChIKeyBFUYUPFVRJUJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (CAS 1089610-42-3): A Halogenated Pyridine-Piperidine Building Block for Medicinal Chemistry Procurement


3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (CAS 1089610-42-3) is a heterocyclic building block featuring a 3-chloropyridine core substituted at the 2-position with a 4-methylpiperidine ring. With a molecular formula of C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol [1], it presents a computed LogP of approximately 3.2 [1], a topological polar surface area (TPSA) of 16.1 Ų [1], and zero hydrogen-bond donors [1]. Commercial availability typically at ≥98% purity positions it as a key intermediate for structure-activity relationship (SAR) exploration and parallel synthesis in drug discovery programs.

Why 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Cannot Be Replaced by Common In-Class Analogs for SAR Campaigns


Substituting 3-chloro-2-(4-methylpiperidin-1-yl)pyridine with its des-methyl, piperazine, or bromo analogs without quantitative justification risks altering key molecular properties that govern target engagement, pharmacokinetics, and synthetic tractability. The 4-methyl substituent on the piperidine ring increases lipophilicity by approximately 0.4 LogP units relative to the unsubstituted piperidine analog , directly impacting membrane permeability and metabolic stability [1]. The chloro leaving group offers distinct reactivity and chemoselectivity in cross-coupling compared to the more labile bromo analog [2], making uncontrolled analog substitution a source of synthetic failure and invalid SAR conclusions.

Quantitative Differentiation Evidence for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine vs. Closest Analogs


Lipophilicity Increment: 4-Methylpiperidine vs. Unsubstituted Piperidine

The 4-methyl group on the piperidine ring of the target compound contributes a quantifiable lipophilicity gain compared to the des-methyl analog 3-chloro-2-(piperidin-1-yl)pyridine (CAS 282723-20-0). The target compound has a computed LogP of approximately 3.2 (XLogP3) [1] or 2.97 , while the des-methyl analog has a LogP of 2.79 . This represents a ΔLogP of +0.2 to +0.4 units, which is a meaningful increment for modulating membrane permeability and tissue distribution in lead optimization.

Lipophilicity SAR Membrane permeability

Halogen-Dependent Reactivity: Chloro vs. Bromo in Cross-Coupling

The C-Cl bond in the target compound (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond in 3-bromo-2-(4-methylpiperidin-1-yl)pyridine (CAS 1249588-15-5; C-Br BDE ~280 kJ/mol) [1]. This differential bond strength enables orthogonal reactivity in sequential cross-coupling strategies: the chloro substituent remains intact under mild Suzuki-Miyaura conditions that readily activate aryl bromides, allowing for chemoselective elaboration at other positions before engaging the chloro leaving group [2]. The bromo analog, while more reactive, offers less chemoselectivity in polyhalogenated substrates.

Cross-coupling Chemoselectivity Synthetic chemistry

Basicity and Hydrogen-Bond Acceptor Profile: Piperidine vs. Piperazine Core

The target compound exhibits a predicted pKa of 6.38 ± 0.29 , reflecting the basicity of the pyridine nitrogen in the 3-chloro-2-aminopyridine system. In contrast, the piperazine analog 3-chloro-2-(4-methylpiperazin-1-yl)pyridine (CAS 87394-57-8) has a higher predicted pKa of 6.96 ± 0.42 , attributable to the additional basic nitrogen in the piperazine ring. The target compound possesses only 2 hydrogen-bond acceptors (both the pyridine N and the piperidine N) and 0 hydrogen-bond donors [1], whereas the piperazine analog, despite having an N-methyl group, presents an additional H-bond acceptor site that can engage in distinct intermolecular interactions.

Basicity Solubility Drug-likeness

Physical Handling Properties: Density and Boiling Point Differentiation for Purification Strategy

The target compound has a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 307.4 ± 27.0 °C , whereas the bromo analog exhibits a higher density of 1.3 ± 0.1 g/cm³ and a higher boiling point of 324.3 ± 27.0 °C . The lower density and boiling point of the chloro compound facilitate chromatographic separation and distillation-based purification under milder conditions, reducing the risk of thermal decomposition during workup.

Purification Distillation Physical properties

Safety Profile: GHS Hazard Classification for Laboratory Handling Decisions

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a Signal Word of 'Warning' . This hazard profile is consistent with its class of halogenated pyridine derivatives. Procurement decisions involving closely related analogs (e.g., 3-bromo or piperazine variants) require separate hazard assessment, as the bromo analog may carry different toxicological liabilities due to the heavier halogen, and the piperazine analog may exhibit distinct irritation profiles due to the additional basic nitrogen.

Laboratory safety GHS classification Risk assessment

Commercial Purity and Supply Consistency for Reproducible SAR Studies

The target compound is routinely supplied at ≥98% purity by multiple vendors , with storage recommendations of sealed, dry conditions at 2-8°C . In comparison, the des-methyl analog 3-chloro-2-(piperidin-1-yl)pyridine is typically offered at 95% purity . The 3% higher baseline purity of the target compound reduces the burden of pre-use purification and minimizes confounding impurities in biological assays, strengthening the reliability of dose-response data.

Purity QC Reproducibility

Optimal Application Scenarios for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Based on Quantitative Differentiation Evidence


Lead Optimization Requiring Fine-Tuned Lipophilicity for CNS Penetration

When a medicinal chemistry program requires a building block that increases LogP by approximately 0.2-0.4 units relative to an unsubstituted piperidine scaffold, 3-chloro-2-(4-methylpiperidin-1-yl)pyridine provides a quantifiable lipophilicity increment [1] without introducing additional hydrogen-bond donors that would penalize BBB penetration. This makes it the preferred choice over the des-methyl analog for optimizing CNS exposure in neurological targets such as CH24H inhibitors [2].

Sequential Cross-Coupling Strategies Requiring Orthogonal Halide Reactivity

In multi-step syntheses where a bromo substituent would be prematurely consumed under Pd-catalyzed conditions, the stronger C-Cl bond of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine [1] allows chemoselective functionalization at other reactive sites (e.g., boronic acid or trifluoroborate handles at the 4-position [2]) while preserving the chloro group for a late-stage diversification step.

Fragment-Based Drug Discovery Where Atom Economy and H-Bond Profile Are Critical

For fragment libraries where every atom influences binding efficiency, 3-chloro-2-(4-methylpiperidin-1-yl)pyridine offers a lower molecular weight (210.70 Da) and one fewer H-bond acceptor than the piperazine analog [1], while providing the 4-methyl group as a vector for additional van der Waals contacts. Its ≥98% purity specification [2] ensures that fragment screening hits are not confounded by impurities, a critical requirement for SPR and X-ray crystallography-based fragment campaigns.

Large-Scale Parallel Synthesis with Streamlined Purification

The lower density (1.1 vs. 1.3 g/cm³) and lower boiling point (307.4 vs. 324.3 °C) of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine compared to its bromo analog [1] facilitate more efficient chromatographic separation and gentler distillation conditions during workup. When combined with its consistent commercial purity [2], this enables higher throughput in parallel medicinal chemistry workflows with reduced purification failure rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.